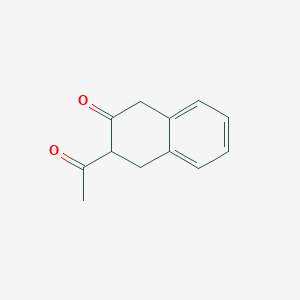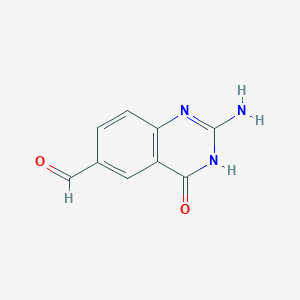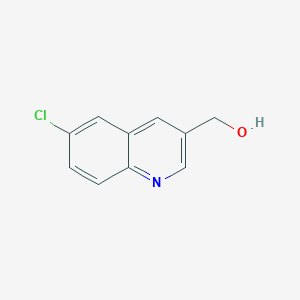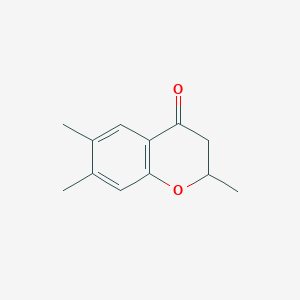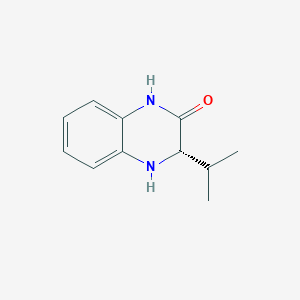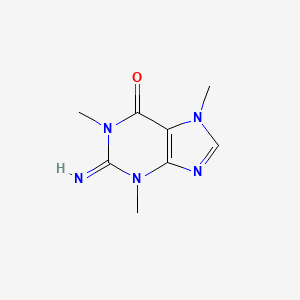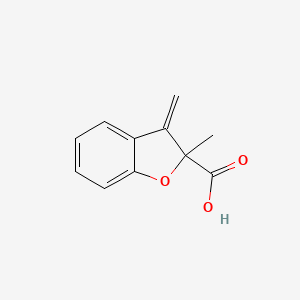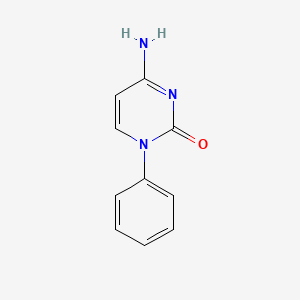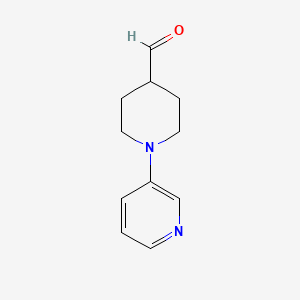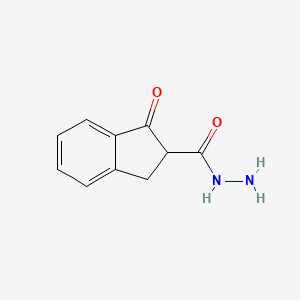
1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide is an organic compound with a unique structure that includes an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide typically involves the reaction of 1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted hydrazides.
Applications De Recherche Scientifique
1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the hydrazide group, which can form stable intermediates during chemical reactions. The pathways involved include nucleophilic addition and substitution reactions, leading to the formation of stable products.
Comparaison Avec Des Composés Similaires
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile
Comparison: 1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide is unique due to the presence of the hydrazide group, which imparts distinct reactivity compared to similar compounds. While methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate and 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile share the indene backbone, they lack the hydrazide functionality, making their chemical behavior and applications different.
Propriétés
Numéro CAS |
22065-53-8 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
3-oxo-1,2-dihydroindene-2-carbohydrazide |
InChI |
InChI=1S/C10H10N2O2/c11-12-10(14)8-5-6-3-1-2-4-7(6)9(8)13/h1-4,8H,5,11H2,(H,12,14) |
Clé InChI |
DKTHBSGUEONNPY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=CC=CC=C21)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


